

Eremofortin B chemical structure and properties

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Eremofortin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite belonging to the eremophilane family. It is produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While its sibling compounds, such as Eremofortin A, C, and the mycotoxin PR toxin, have been more extensively studied, **Eremofortin B** holds interest for its potential biological activities and its role in the biosynthetic pathways of related metabolites. This guide provides a detailed overview of the chemical structure, properties, and available biological data for **Eremofortin B**, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

Eremofortin B is characterized by its eremophilane skeleton, a bicyclic sesquiterpenoid framework. Its structure is closely related to other eremofortins, differing in the functional groups attached to the core structure.

Table 1: Physicochemical Properties of **Eremofortin B**



Property	Value Source		
Molecular Formula	C ₁₅ H ₂₀ O ₃ [Adipogen, 2023]		
Molecular Weight	248.3 g/mol	[Adipogen, 2023]	
CAS Number	60048-73-9	[Adipogen, 2023]	
Appearance	Off-white solid	[Adipogen, 2023]	
Solubility	Soluble in DMSO, methanol, acetone, or dichloromethane	[Adipogen, 2023]	
Purity	≥98% (HPLC, NMR)	[Adipogen, 2023]	
Storage	Stable for at least 2 years at -20°C. Solutions should be stored at -20°C in the dark.	[Adipogen, 2023]	

Table 2: Spectroscopic Data for Eremofortin B

Spectroscopic Technique	Key Data Points	
¹H-NMR	Data not available in the searched literature.	
¹³ C-NMR	Data not available in the searched literature.	
Mass Spectrometry (MS)	Data on specific fragmentation patterns for Eremofortin B is not readily available. The related compound, Eremofortin C, shows a molecular ion peak (M+) at m/z 322.[1]	
Infrared (IR) Spectroscopy	Data not available in the searched literature.	

Biosynthesis

Eremofortin B is a secondary metabolite produced by Penicillium roqueforti. It is part of a biosynthetic pathway that also produces other eremophilane-type sesquiterpenes, including Eremofortin A, Eremofortin C, and the toxic PR toxin.[2] Time-course studies of P. roqueforti metabolite production suggest that Eremofortin C is a direct precursor to PR toxin.[2] The enzymatic conversion of Eremofortin C to PR toxin involves an alcohol dehydrogenase.[3]



While the exact position of **Eremofortin B** in this pathway is not fully elucidated, it is understood to be a closely related intermediate.



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Figure 1: Proposed biosynthetic relationship of **Eremofortin B**.

Biological Activity

Eremofortin B is described as a nontoxic secondary metabolite.[4] However, detailed quantitative data on its biological activities, such as cytotoxicity or anti-inflammatory effects, are not extensively reported in the available literature. Further research is needed to fully characterize its pharmacological profile.

Table 3: Biological Activity Data for Eremofortin B

Assay	Cell Line	IC₅₀ Value	Source
Cytotoxicity (MTT Assay)	Not specified	Data not available	
Anti-inflammatory Activity	Not specified	Data not available	_

Experimental Protocols Isolation and Purification of Eremofortins from Penicillium roqueforti

The following is a general protocol for the extraction and separation of eremofortins, which can be adapted for the specific isolation of **Eremofortin B**.

Culture and Extraction:

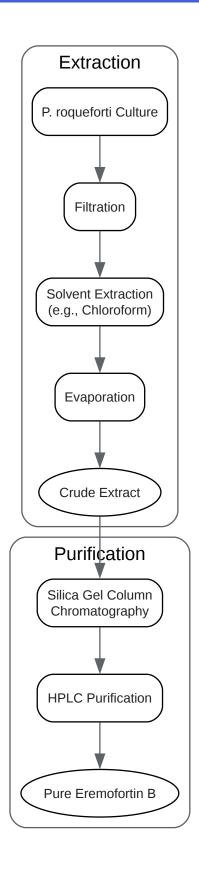


- Penicillium roqueforti is cultured in a suitable liquid medium.
- The culture medium is filtered to separate the mycelium.
- The filtrate is extracted multiple times with an organic solvent such as chloroform.
- The organic phases are combined and evaporated to dryness to yield a crude extract.
- Chromatographic Separation:
 - The crude extract is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.
 - Fractions are collected and analyzed by thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC).

• HPLC Purification:

- A common method for the separation of eremofortins (A, B, and C) and PR toxin utilizes high-performance liquid chromatography.
- Column: A silica gel column (e.g., Microporasil, 10 μm, 4 mm x 30 cm) is typically used.
- Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be employed for the separation of Eremofortins A, B, and C. For the specific resolution of PR toxin, chloroform alone may be used.
- Flow Rate: A typical flow rate is 1.5 to 2.0 mL/min.
- Detection: UV detection at 254 nm is suitable for these compounds.[5]





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Figure 2: General workflow for the isolation of Eremofortin B.



Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Eremofortin B (typically
 in a solvent like DMSO, with appropriate vehicle controls) for a specified incubation period
 (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,
 viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of Eremofortin B for 1-2 hours.



- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.
- Incubation: Incubate the plates for 24 hours.
- Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent
 (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for
 10-15 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
- Data Analysis: Construct a standard curve using known concentrations of sodium nitrite.
 Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by Eremofortin B. Calculate the IC₅₀ value.

Conclusion

Eremofortin B remains a relatively understudied member of the eremophilane family of sesquiterpenoids. While its basic chemical properties are known, a significant gap exists in the literature regarding its detailed spectroscopic characterization and its biological activity profile. The protocols outlined in this guide provide a framework for future research to isolate and characterize **Eremofortin B** and to systematically evaluate its potential cytotoxic and anti-inflammatory properties. Such studies will be crucial in determining whether **Eremofortin B** or its derivatives could serve as leads for the development of new therapeutic agents.

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- To cite this document: BenchChem. [Eremofortin B chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261836#eremofortin-b-chemical-structure-and-properties]

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